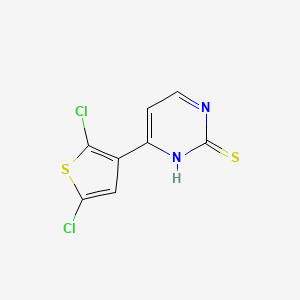

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

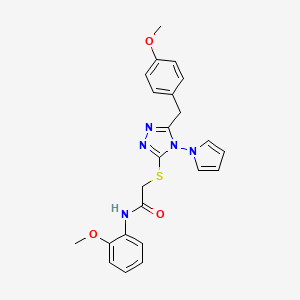

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The 2,5-dichloro-3-thienyl group suggests the presence of a thiophene ring, a five-membered aromatic ring with one sulfur atom, substituted with two chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring attached to a thiophene ring via a sulfur bridge . The thiophene ring would be substituted with two chlorine atoms .Chemical Reactions Analysis

The compound, due to the presence of reactive sites on the pyrimidine and thiophene rings, might undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the chlorine substituents and the nature of the sulfur bridge .科学的研究の応用

Synthesis of Substituted Chalcones

Chalcones are important intermediates in organic synthesis. Researchers have employed 3-acetyl-2,5-dichlorothiophene as a building block to create substituted chalcones. These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Carbonic Anhydrase Inhibitors

Topical carbonic anhydrase inhibitors are used to treat glaucoma. 3-Acetyl-2,5-dichlorothiophene contributes to the synthesis of AL-4623A and AL-4862 (brinzolamide), which are effective inhibitors of carbonic anhydrase enzymes in the eye. These inhibitors reduce intraocular pressure and help manage glaucoma .

Thienopyrazole Derivatives

Thienopyrazoles are heterocyclic compounds with diverse biological activities. Researchers have utilized 3-acetyl-2,5-dichlorothiophene as a precursor to synthesize thieno[3,4-c]pyrazoles. These derivatives exhibit potential as antimicrobial agents, anti-inflammatory drugs, and antitumor agents .

Phase Transition Studies

Scientific Reports (2019) highlighted the temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystals. While not directly related to 3-acetyl-2,5-dichlorothiophene, this research demonstrates the broader interest in phase transitions and crystal engineering, which may involve similar compounds .

作用機序

将来の方向性

特性

IUPAC Name |

6-(2,5-dichlorothiophen-3-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S2/c9-6-3-4(7(10)14-6)5-1-2-11-8(13)12-5/h1-3H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETAZEVFQQJYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)

![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)

![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2541759.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)

![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2541769.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2541771.png)